molecular formula C23H17BrN2O3S B2356526 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 325734-84-7

2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2356526
CAS No.: 325734-84-7
M. Wt: 481.36
InChI Key: RLJNNFFHWQNDIJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound designed for research applications, featuring a thiazole core linked to bromophenoxy and phenoxyphenyl groups. This structural motif is of significant interest in medicinal chemistry, as the thiazole ring is a privileged scaffold found in molecules with a broad spectrum of pharmacological activities. Thiazole derivatives are frequently investigated for their potential in developing new therapeutic agents, with documented activities including antifungal, antiviral, anti-inflammatory, anticancer, and antibacterial properties . The specific combination of substituents on this acetamide derivative suggests potential for use in structure-activity relationship (SAR) studies, targeted library screening, and as a chemical intermediate in the synthesis of more complex bioactive molecules. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJNNFFHWQNDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18BrN3O2S\text{C}_{20}\text{H}_{18}\text{BrN}_3\text{O}_2\text{S}

This structure features a thiazole ring, a bromophenoxy group, and an acetamide moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
  • Introduction of Phenoxy Groups : Employing brominated phenols and coupling reactions to attach the phenoxy groups.
  • Acetamide Formation : Finalizing the synthesis through acylation reactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole derivatives found that compounds similar to this compound demonstrated substantial activity against cancer cell lines, including MCF7 (a breast cancer cell line) . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In vitro studies have shown that related thiazole compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using the turbidimetric method, revealing promising results for derivatives with similar structures .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer progression or bacterial growth.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) production leading to cell death in cancer cells.

Case Studies

StudyFindings
Anticancer Screening Compounds derived from similar thiazole structures showed IC50 values in the low micromolar range against MCF7 cells .
Antimicrobial Testing Derivatives exhibited effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins. These studies suggest a favorable interaction with key receptors involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with modifications in the thiazole ring, acetamide side chain, or substituent groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Analogous Compounds

Compound Name Key Structural Features Biological Activity/Application Reference
2-(4-Bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide - 4-Phenoxyphenyl-thiazole
- 4-Bromophenoxy-acetamide
Potential Nrf2 activation (inferred from analogs with similar substituents)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) - 3-Chloro-4-fluorophenyl-thiazole
- Simple acetamide
Kinase modulation (c-Abl activation)
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) - Methyl-thiazole
- m-Tolyl-acetamide
Antibacterial (MIC: 12.5–6.25 µg/mL)
N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-thiazolidin-5-yl)acetamide (3g) - m-Chlorophenyl-thiazole
- Thiazolidinedione-acetamide
α-Glucosidase inhibition (63% enzyme inhibition)
N-(4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl)acetamide (6a) - 4-Hydroxy-3-methoxyphenyl-thiazole
- Simple acetamide
COX/LOX inhibition (anti-inflammatory)
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) - Pyridyl-thiazole
- Trimethylphenoxy-acetamide
Nrf2/ARE pathway activation (neuroprotection in ALS models)
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide - 4-Bromobenzyl-thiazole
- 4-Chlorophenoxy-acetamide
Structural analog with potential antimycobacterial activity (inferred from bromophenyl groups)

Key Observations

Substituent Effects on Thiazole Ring: The 4-phenoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in 107b ). This may enhance membrane permeability but reduce solubility. Halogenated aryl groups (e.g., 4-bromophenyl, 3-chloro-4-fluorophenyl) are prevalent in analogs with antimicrobial or kinase-modulating activities .

Acetamide Side Chain Modifications: The 4-bromophenoxy group in the target compound differs from simpler acetamides (e.g., compound 14 ) or electron-withdrawing groups (e.g., thiazolidinedione in 3g ). Bromophenoxy may enhance oxidative stability and π-π stacking in target binding. Compounds with phenoxy or tolyl groups (e.g., 107b, CPN-9) show varied bioactivities, suggesting substituent position critically influences target selectivity .

Biological Activity Trends: Antimicrobial Activity: Thiazole-acetamides with alkyl/aryl groups (e.g., 107b, MIC 6.25 µg/mL) outperform halogenated analogs in bacterial growth inhibition . Enzyme Inhibition: Thiazolidinedione-linked acetamides (e.g., 3g) exhibit stronger α-glucosidase inhibition, while bromophenoxy analogs may favor redox-sensitive pathways like Nrf2 .

Preparation Methods

Purity Enhancement

  • Crystallization: Methanol recrystallization at 20°C improves purity to >99% (HPLC).
  • Chromatography: Silica gel column (hexane/ethyl acetate 3:1) achieves 98% purity.

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J=8.8 Hz, 2H, Ar-H), 7.45–7.30 (m, 9H, Ar-H), 4.62 (s, 2H, CH₂)
IR (KBr) 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)
MS (ESI+) m/z 481.36 [M+H]⁺

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Hantzsch Synthesis Single-step, scalable Requires halogenated precursors 65–72%
Suzuki Coupling High regioselectivity Costly Pd catalysts 75–82%
NAS No transition metals Limited to activated substrates 60–65%
Amide Coupling High efficiency Moisture-sensitive reagents 78–85%

Q & A

Q. Optimization strategies :

  • Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity.
  • Monitor reaction progress via TLC or HPLC to adjust reaction time and minimize byproducts .

Advanced: How can molecular docking studies be designed to predict the interaction of this compound with biological targets?

Answer:
Molecular docking requires:

Target selection : Prioritize enzymes/receptors implicated in diseases (e.g., kinases, GPCRs) based on structural analogs (e.g., triazole-thioacetamide derivatives with reported kinase inhibition) .

Ligand preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina), accounting for tautomerism and protonation states .

Docking parameters : Use grid boxes encompassing active sites (e.g., ATP-binding pockets for kinases) and validate with known inhibitors .

Post-docking analysis : Calculate binding free energy (ΔG) and analyze hydrogen bonding/π-π interactions involving the bromophenoxy and thiazole groups .

Validation : Cross-reference docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Essential techniques :

Method Key Parameters Application
¹H/¹³C NMR Chemical shifts (δ 7.2–8.1 ppm for aromatic protons)Confirm bromophenoxy and thiazole groups
IR Spectroscopy Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C)Verify acetamide and ether linkages
Mass Spectrometry Molecular ion peak (e.g., m/z ~520 for C₂₃H₁₈BrN₃O₃S)Validate molecular weight
HPLC Retention time and peak area (>95% purity)Assess purity and detect impurities

Best practices : Use a combination of techniques to resolve ambiguities (e.g., distinguishing regioisomers via NOESY NMR) .

Advanced: How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

Answer:
SAR workflow :

Core modifications :

  • Replace the bromine atom with other halogens (Cl, F) or electron-withdrawing groups to modulate electronic effects .
  • Modify the phenoxyphenyl group with substituents (e.g., methyl, methoxy) to enhance lipophilicity .

Biological testing :

  • Screen analogs against target-specific assays (e.g., kinase inhibition, cytotoxicity).
  • Compare IC₅₀ values to identify critical substituents (e.g., bromine’s role in target binding) .

Data analysis :

  • Use QSAR models to correlate substituent properties (e.g., Hammett σ) with activity trends .

Case study : Thiazole analogs with 4-methyl substitution showed 3-fold higher activity against cancer cell lines than unsubstituted derivatives .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:
Root causes :

  • Experimental variability : Differences in assay protocols (e.g., cell lines, incubation time) .
  • Structural nuances : Minor substituent changes (e.g., bromine vs. chlorine) altering target affinity .

Q. Resolution strategies :

Standardize assays : Use established protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination.

Comparative studies : Test the compound alongside analogs under identical conditions .

Mechanistic studies : Perform target engagement assays (e.g., SPR, ITC) to validate direct interactions .

Example : A bromophenoxy derivative exhibited potent anti-inflammatory activity in RAW264.7 cells, while a chlorophenoxy analog showed weaker effects due to reduced hydrophobic interactions .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s therapeutic potential?

Answer:
Assay panel :

  • Cytotoxicity : MTT assay on cancer/normal cell lines (e.g., HeLa, HEK293) to determine selectivity .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
  • Anti-inflammatory activity : LPS-induced TNF-α/IL-6 secretion in macrophages .

Q. Protocol optimization :

  • Use DMSO concentrations <0.1% to avoid solvent toxicity.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How can computational chemistry tools predict metabolic stability and toxicity profiles?

Answer:
Tools and workflows :

Metabolism prediction :

  • Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., acetamide hydrolysis, thiazole oxidation) .

Toxicity screening :

  • Apply Derek Nexus to assess mutagenicity (e.g., alert for aromatic amines) .

Physicochemical properties :

  • Calculate logP (optimal range: 2–4) and polar surface area (<140 Ų) to predict bioavailability .

Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

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